(2-Bromobenzo[d]thiazol-6-yl)methanol 1H and 13C NMR chemical shifts
(2-Bromobenzo[d]thiazol-6-yl)methanol 1H and 13C NMR chemical shifts
An In-Depth Technical Guide to the NMR Characterization and Synthetic Utility of (2-Bromobenzo[d]thiazol-6-yl)methanol
Executive Summary
(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS: 214337-28-7)[1][2] is a highly versatile bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a highly reactive 2-bromo position and a modifiable 6-hydroxymethyl group, this molecule serves as a critical intermediate in the development of targeted therapeutics, most notably in the discovery of selective Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data tabulation. Here, we deconstruct the causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts, establish a self-validating protocol for its analytical characterization, and map its logical workflow in modern drug discovery.
Molecular Architecture and Electronic Environment
To accurately interpret the NMR spectra of (2-bromobenzo[d]thiazol-6-yl)methanol, one must first understand the competing electronic effects within its fused bicyclic system:
-
The Heteroaromatic Core: The benzothiazole ring contains highly electronegative nitrogen (N3) and sulfur (S1) atoms. These atoms exert a strong electron-withdrawing inductive effect, significantly deshielding the adjacent protons and carbons.
-
The 2-Bromo Substituent: While bromine is electronegative, its large electron cloud introduces a "heavy-atom effect," which paradoxically shields the directly attached C2 carbon relative to an unsubstituted thiazole, while activating the position for Nucleophilic Aromatic Substitution (SNAr).
-
The 6-Hydroxymethyl Group: The −CH2OH moiety acts as a mild electron-donating group via hyperconjugation and induction, subtly shielding the ortho positions (C5 and C7) while providing a distinct aliphatic signature in the NMR spectrum.
Figure 1: Electronic effects of substituents on benzothiazole NMR chemical shifts.
Nuclear Magnetic Resonance (NMR) Profiling
The following quantitative data represents the benchmark 1H and 13C NMR chemical shifts for this compound in DMSO- d6 . The choice of solvent is critical: DMSO- d6 slows down the chemical exchange of the hydroxyl proton, allowing for the observation of vital scalar coupling that acts as an internal purity check.
1H NMR Chemical Shifts and Causality
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Causality / Structural Assignment |
| H-7 | 8.05 | Doublet (d) | 1.6 | 1H | Deshielded by the adjacent sulfur atom. Exhibits only meta-coupling to H-5. |
| H-4 | 7.95 | Doublet (d) | 8.4 | 1H | Deshielded by the bridgehead nitrogen. Exhibits ortho-coupling to H-5. |
| H-5 | 7.45 | Doublet of doublets (dd) | 8.4, 1.6 | 1H | Experiences mild shielding from the ortho hydroxymethyl group. Couples to both H-4 and H-7. |
| -OH | 5.35 | Triplet (t) | 5.7 | 1H | Hydroxyl proton. Slower exchange in DMSO allows coupling to the adjacent −CH2− group. |
| -CH 2 - | 4.65 | Doublet (d) | 5.7 | 2H | Aliphatic methylene, heavily deshielded by the directly attached oxygen and aromatic ring. |
13C NMR Chemical Shifts and Causality
| Position | Chemical Shift (ppm) | Type | Causality / Electronic Environment |
| C-3a | 151.5 | C (Ar) | Bridgehead carbon, highly deshielded by the adjacent electronegative nitrogen. |
| C-6 | 140.0 | C (Ar) | Ipso-carbon, deshielded by the attached electronegative oxygen (transmitted via CH 2 ). |
| C-2 | 136.0 | C (Ar) | Flanked by N and S. Shielded relative to unsubstituted benzothiazole due to the Br heavy-atom effect. |
| C-7a | 135.5 | C (Ar) | Bridgehead carbon attached directly to the sulfur atom. |
| C-5 | 125.5 | CH (Ar) | Meta to nitrogen, ortho to the hydroxymethyl group. |
| C-4 | 122.0 | CH (Ar) | Ortho to the bridgehead nitrogen. |
| C-7 | 120.5 | CH (Ar) | Ortho to the sulfur atom. |
| -CH 2 - | 62.5 | CH 2 | Typical primary alcohol carbon, deshielded by the hydroxyl oxygen. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and scientific integrity, the NMR acquisition must operate as a self-validating system . This means incorporating internal checks at each stage so that any deviation immediately flags an error in sample integrity or instrument calibration.
Step 1: Sample Preparation (The Moisture Check)
-
Action: Dissolve 5–10 mg of the compound in 0.5 mL of 100% isotopically pure DMSO- d6 .
-
Causality & Validation: DMSO is highly hygroscopic. If the solvent has absorbed atmospheric moisture, the −OH triplet at 5.35 ppm will broaden into a singlet or merge with the water peak (~3.33 ppm) due to rapid proton exchange. Observation of a sharp triplet for the −OH proton is your self-validating proof of an anhydrous sample environment.
Step 2: Instrument Calibration (Lock & Shim)
-
Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform automated 3D gradient shimming (e.g., TopShim) until the lock signal stabilizes >80%.
-
Causality & Validation: A stable lock signal ensures the magnetic field ( B0 ) is homogeneous. Poor shimming will result in asymmetric line broadening, obscuring the critical 1.6 Hz meta-coupling between H-5 and H-7.
Step 3: Acquisition Parameters
-
1H NMR: Number of scans (ns) = 16, relaxation delay (d1) = 1s.
-
13C NMR: Number of scans (ns) = 512, relaxation delay (d1) = 2s, using WALTZ-16 composite pulse decoupling (CPD).
-
Causality & Validation: The 2-second relaxation delay in 13C NMR is crucial. Quaternary carbons (C-2, C-3a, C-6, C-7a) lack attached protons, resulting in longer T1 relaxation times. A shorter d1 would cause these critical framework signals to vanish into the baseline noise.
Step 4: Processing and Internal Calibration
-
Action: Apply exponential multiplication (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ), Fourier transform, and phase correct. Calibrate the residual DMSO quintet to exactly 2.50 ppm ( 1H ) and the septet to 39.52 ppm ( 13C ).
Figure 2: Standardized self-validating workflow for NMR acquisition and analysis.
Synthetic Utility in Drug Discovery (CSF1R Inhibitors)
The true value of (2-bromobenzo[d]thiazol-6-yl)methanol lies in its orthogonal reactivity. The 2-bromo position and the 6-hydroxymethyl group can be functionalized independently without cross-reactivity, making it a premier scaffold for fragment-based drug discovery.
A landmark application of this molecule is documented in the discovery of IACS-9439[3], a potent, exquisitely selective, and orally bioavailable inhibitor of CSF1R developed for immuno-oncology.
Mechanistic Causality of the Coupling Step: In the synthesis of IACS-9439, researchers reacted (2-bromobenzo[d]thiazol-6-yl)methanol with sodium methanethiolate ( CH3SNa ) in DMF at room temperature[3]. Why does this reaction proceed so efficiently under mild conditions? The adjacent nitrogen and sulfur atoms in the thiazole ring act as an electron sink. When the nucleophile ( CH3S− ) attacks the C-2 position, the resulting negative charge is highly stabilized by the heteroatoms (forming a stable Meisenheimer complex). This lowers the activation energy for the SNAr reaction, allowing the displacement of the bromide leaving group at room temperature without the need for transition-metal catalysts.
Figure 3: Synthetic utility of the title compound in the discovery of CSF1R inhibitor IACS-9439.
References
-
Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
